molecular formula C15H9BrN4S B12562660 Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- CAS No. 171179-30-9

Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-

Cat. No.: B12562660
CAS No.: 171179-30-9
M. Wt: 357.2 g/mol
InChI Key: IRGSEHJOWJXKPV-UHFFFAOYSA-N
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Description

Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is a heterocyclic compound that combines a thiazole ring with a quinazoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- typically involves the heteroannulation reaction of 2-alkylsulfanylquinazoline. This process begins with the alkylation of 2-mercaptoquinazolin-4-one or its potassium salt to obtain 2-alkylsulfanylquinazolines. These intermediates are then subjected to a heteroannulation reaction with propargyl bromide and aryl halides in the presence of triethylamine and catalysts such as (PPh3)2PdCl2 and CuI .

Industrial Production Methods

Industrial production would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as microwave-assisted synthesis to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various functionalized thiazoloquinazolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other thiazoloquinazoline derivatives. Its combination of a thiazole ring with a quinazoline ring and the presence of a bromophenyl group contribute to its unique chemical and biological properties .

Properties

CAS No.

171179-30-9

Molecular Formula

C15H9BrN4S

Molecular Weight

357.2 g/mol

IUPAC Name

N-(3-bromophenyl)-[1,3]thiazolo[5,4-g]quinazolin-8-amine

InChI

InChI=1S/C15H9BrN4S/c16-9-2-1-3-10(4-9)20-15-11-5-14-13(19-8-21-14)6-12(11)17-7-18-15/h1-8H,(H,17,18,20)

InChI Key

IRGSEHJOWJXKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)SC=N4

Origin of Product

United States

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